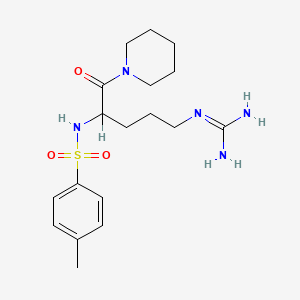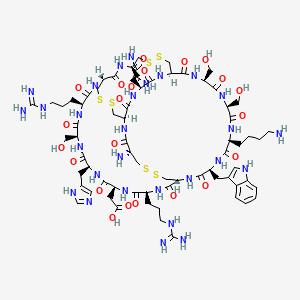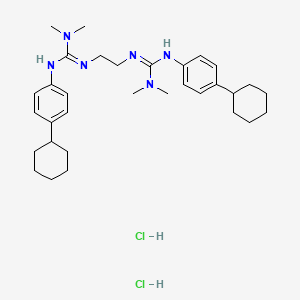
Guanidine, N,N'''-1,2-ethanediylbis(N''-(4-cyclohexylphenyl)-N',N'-dimethyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N,N’‘’-1,2-ethanediylbis(N’‘-(4-cyclohexylphenyl)-N’,N’-dimethyl-, dihydrochloride is a complex organic compound that belongs to the guanidine family Guanidine derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N,N’‘’-1,2-ethanediylbis(N’‘-(4-cyclohexylphenyl)-N’,N’-dimethyl-, dihydrochloride typically involves the reaction of guanidine derivatives with appropriate organic halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized guanidine derivatives, while substitution reactions can produce a range of substituted compounds.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- Guanidine hydrochloride
- N,N’-Dimethylguanidine
- Cyclohexylguanidine
Comparison
Compared to other guanidine derivatives, Guanidine, N,N’‘’-1,2-ethanediylbis(N’‘-(4-cyclohexylphenyl)-N’,N’-dimethyl-, dihydrochloride features a unique structure with cyclohexylphenyl groups, which may confer distinct properties and applications. Its specific molecular configuration could result in different reactivity and biological activity compared to simpler guanidine compounds.
特性
CAS番号 |
120570-68-5 |
|---|---|
分子式 |
C32H50Cl2N6 |
分子量 |
589.7 g/mol |
IUPAC名 |
2-[2-[[(4-cyclohexylanilino)-(dimethylamino)methylidene]amino]ethyl]-3-(4-cyclohexylphenyl)-1,1-dimethylguanidine;dihydrochloride |
InChI |
InChI=1S/C32H48N6.2ClH/c1-37(2)31(35-29-19-15-27(16-20-29)25-11-7-5-8-12-25)33-23-24-34-32(38(3)4)36-30-21-17-28(18-22-30)26-13-9-6-10-14-26;;/h15-22,25-26H,5-14,23-24H2,1-4H3,(H,33,35)(H,34,36);2*1H |
InChIキー |
IAFGBBKLRJGGQP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=NCCN=C(NC1=CC=C(C=C1)C2CCCCC2)N(C)C)NC3=CC=C(C=C3)C4CCCCC4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


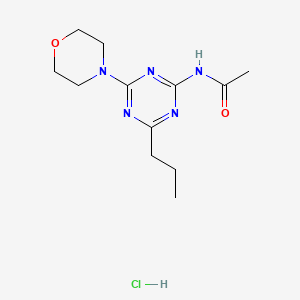
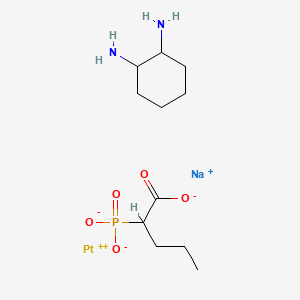
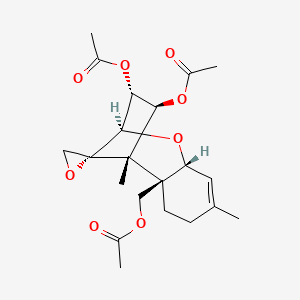
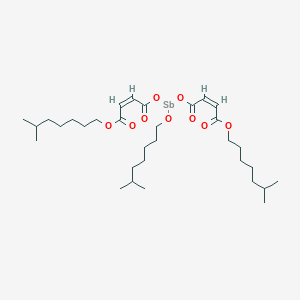
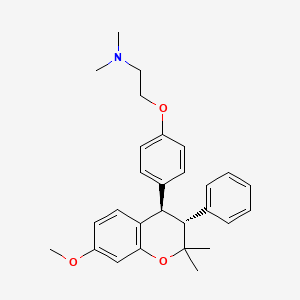
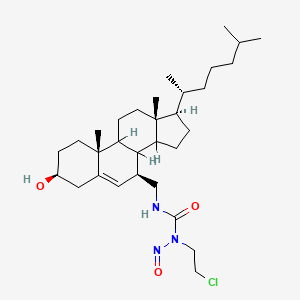
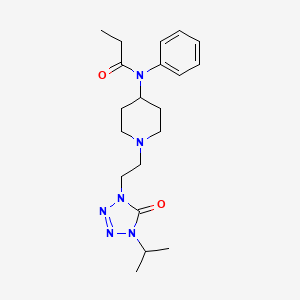
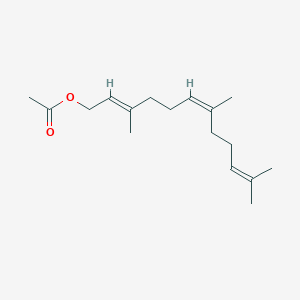
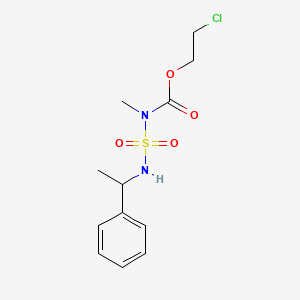
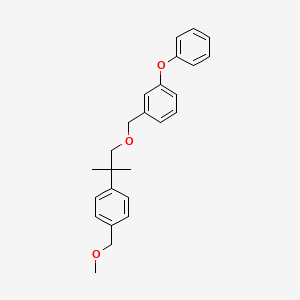
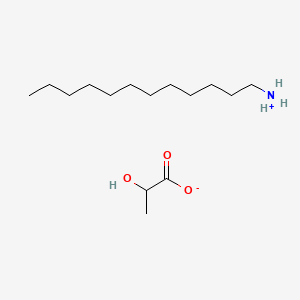
![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
